2,4-dianilino-3,5-pyridinedicarbonitrile
Description
2,4-Dianilino-3,5-pyridinedicarbonitrile is a pyridine-based heterocyclic compound featuring two anilino (-NHPh) groups at positions 2 and 4, and two carbonitrile (-CN) groups at positions 3 and 4.
Properties
IUPAC Name |
2,4-dianilinopyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5/c20-11-14-13-22-19(24-16-9-5-2-6-10-16)17(12-21)18(14)23-15-7-3-1-4-8-15/h1-10,13H,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSYJEALJWSHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC=C2C#N)NC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at the pyridine core, influencing solubility, stability, and biological activity.
Notes:
- Electron-withdrawing groups (e.g., -CN, -Cl) enhance thermal stability and reactivity in nucleophilic substitutions.
- Aromatic substituents (e.g., phenyl, anilino) increase lipophilicity, improving membrane permeability in drug candidates .
Research Findings and Challenges
- Anticancer Activity: Derivatives like 6-amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile demonstrate selective cytotoxicity against tumor cells, attributed to DHFR inhibition .
- Synthetic Limitations : Low yields (e.g., 57–68% in thiouracil-derived analogs) and harsh reaction conditions (e.g., reflux with sodium ethoxide) hinder scalability .
- Structural Insights : X-ray crystallography of 4-(4-bromophenyl)-2,6-dimethyl analog reveals a dihydropyridine ring with a boat conformation, impacting reactivity .
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